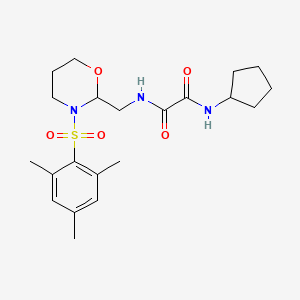

N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group at the N1 position and a mesitylsulfonyl-substituted 1,3-oxazinan-2-ylmethyl moiety at the N2 position. The oxalamide core (N-C(=O)-C(=O)-N) facilitates hydrogen bonding, enabling self-assembly into β-sheet-like structures, a feature critical for applications in polymer nucleation and bioactive molecule design .

- Polymer Science: Oxalamides with tailored substituents improve nucleation efficiency in polyhydroxyalkanoates (PHAs) by enhancing melt miscibility and crystallization kinetics .

- Bioactivity: Similar N1/N2-substituted oxalamides exhibit enzyme inhibition (e.g., methionine aminopeptidase, STING-associated pathways) .

Properties

IUPAC Name |

N'-cyclopentyl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5S/c1-14-11-15(2)19(16(3)12-14)30(27,28)24-9-6-10-29-18(24)13-22-20(25)21(26)23-17-7-4-5-8-17/h11-12,17-18H,4-10,13H2,1-3H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIRPRBXJLSLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the oxazinan ring, followed by the introduction of the mesitylsulfonyl group. The final step involves the formation of the oxalamide linkage with the cyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazinan ring or the mesitylsulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogs

The table below highlights key structural analogs and their molecular features:

Key Observations :

- The mesitylsulfonyl group in the target compound distinguishes it from simpler analogs (e.g., thiazol-2-yl or pyridinyl derivatives), likely reducing polymer miscibility but enhancing steric hindrance for selective enzyme binding.

- Cyclopentyl substituents balance hydrophobicity and conformational flexibility, favoring both polymer incorporation and bioactive interactions .

Functional Comparison

Polymer Nucleation Efficiency

Oxalamides with flexible "soft segments" (e.g., methylene chains) exhibit superior miscibility in poly(hydroxybutyrate) (PHB) melts, enabling nucleation at higher crystallization temperatures. For example:

- Compound 1 (diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate): Melts at 203.4°C, with three endothermic transitions, indicating complex self-assembly .

- Target Compound : The rigid mesitylsulfonyl group may reduce melt miscibility compared to aliphatic analogs but could stabilize crystalline domains in polar polymers .

Thermal and Solubility Properties

While direct data on the target compound is scarce, trends from analogs suggest:

- Melting Points : Mesitylsulfonyl-containing oxalamides (e.g., CAS 872976-09-5, MW 494.6) likely exhibit higher melting points (>200°C) due to rigid sulfonyl and aromatic groups .

- Solubility: The cyclopentyl group enhances solubility in non-polar media, whereas mesitylsulfonyl improves compatibility with polar polymers or aqueous buffers .

Biological Activity

N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its chemical formula and structural features. The presence of a cyclopentyl group and a mesitylsulfonyl moiety contributes to its unique properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly in the realm of pharmacology. Below are some key findings:

1. Inhibition of Enzymatic Activity

this compound has been studied for its inhibitory effects on specific enzymes, notably those involved in inflammatory pathways. This suggests potential applications as an anti-inflammatory agent.

2. Anticancer Properties

Preliminary studies have shown that the compound may possess anticancer properties, possibly through the modulation of signaling pathways related to cell proliferation and apoptosis. Further investigation is required to elucidate these mechanisms.

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Mechanisms may involve the reduction of oxidative stress and inflammation in neuronal cells.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of notable research findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory activity | Demonstrated significant inhibition of COX enzymes, indicating potential as an anti-inflammatory agent. |

| Study 2 | Anticancer effects | Showed reduced viability in cancer cell lines, suggesting cytotoxic effects against certain tumors. |

| Study 3 | Neuroprotection | Exhibited protective effects against oxidative stress-induced cell death in neuronal cultures. |

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, hypotheses include:

- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in inflammatory processes.

- Receptor Modulation : It may interact with specific receptors related to cell signaling pathways.

- Oxidative Stress Reduction : The compound could enhance antioxidant defenses within cells.

Q & A

Basic: What are the key synthetic steps and characterization methods for N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

Methodological Answer:

The synthesis typically involves three stages:

Oxazinan Ring Formation : Reacting mesitylsulfonyl chloride with a diol precursor under anhydrous conditions to form the 3-(mesitylsulfonyl)-1,3-oxazinan ring. Inert atmospheres (e.g., N₂) prevent oxidation .

Oxalamide Coupling : The oxazinan intermediate is functionalized with a methyl group, followed by coupling to N1-cyclopentyl oxalamide using carbodiimide-based coupling agents (e.g., EDC/HCl) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product.

Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopentyl protons (δ 1.5–2.0 ppm) and mesitylsulfonyl aromatic signals (δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~535) .

Advanced: How can reaction conditions be optimized to improve mesitylsulfonyl incorporation into the oxazinan ring?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity by stabilizing transition states .

- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., ring-opening) .

- Catalyst Screening : Tertiary amines (e.g., DMAP) accelerate sulfonylation kinetics. Monitor progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

- Yield Analysis : Compare yields under varying conditions (e.g., 60% yield at 0°C vs. 45% at RT) to identify optimal parameters .

Basic: What spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for cyclopentyl (δ 1.5–2.0 ppm), oxazinan methylene (δ 3.0–3.5 ppm), and mesitylsulfonyl aromatic protons (δ 7.2–7.5 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups .

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O bonds (~1350 cm⁻¹) .

- HPLC-PDA : Purity assessment (≥95%) using a C18 column (acetonitrile/water gradient, retention time ~12 min) .

Advanced: How to address conflicting biological activity data reported in different studies?

Methodological Answer:

Resolve discrepancies through:

- Dose-Response Curves : Test compound concentrations (0.1–100 µM) to identify EC₅₀/IC₅₀ values. Inconsistent potency may stem from assay sensitivity thresholds .

- Target Validation : Use Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd) with purified enzymes (e.g., kinase targets). Compare Kd values across studies .

- Cell-Based Assays : Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .

Basic: What functional group transformations are feasible in this compound?

Methodological Answer:

Key transformations include:

- Sulfonyl Reduction : Use LiAlH₄ in THF to reduce mesitylsulfonyl to a thioether (monitor via TLC) .

- Oxalamide Hydrolysis : Treat with 6M HCl under reflux to cleave oxalamide into carboxylic acids .

- Cyclopentyl Modification : Bromination (NBS, light) introduces substituents for SAR studies .

Advanced: Which computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PARP-1). Focus on hydrogen bonds between oxalamide carbonyls and catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR Modeling : Train models with IC₅₀ data from analogs to predict activity against new targets .

Basic: How to design a stability study for this compound under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via HPLC (e.g., 10% degradation at pH 2) .

- Thermal Stability : Heat at 40–60°C for 48h. Use DSC to detect melting point shifts (>5°C indicates instability) .

- Light Exposure : Test under UV light (254 nm) for photodegradation. Monitor by UV-Vis spectroscopy (λmax ~280 nm) .

Advanced: What strategies mitigate byproduct formation during oxazinan ring synthesis?

Methodological Answer:

- Precursor Purity : Use HPLC-purified diol precursors (>98%) to minimize competing reactions .

- Stepwise Addition : Add mesitylsulfonyl chloride dropwise over 1h to control exothermicity .

- Byproduct Trapping : Include molecular sieves (3Å) to absorb water, preventing hydrolysis .

Basic: How to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler®) at 10 µM. Focus on inhibition >70% for hits .

- ATP-Competition Assays : Measure IC₅₀ with/without 1 mM ATP. A right-shifted curve indicates ATP-competitive binding .

- Crystallography : Co-crystallize with a kinase (e.g., CDK2) to resolve binding modes (PDB deposition) .

Advanced: How to reconcile conflicting solubility data from different solvent systems?

Methodological Answer:

- Solvent Polarity Tests : Measure solubility in DMSO, EtOH, and PBS. Use the Hansen Solubility Parameters (HSPiP software) to correlate with solvent polarity .

- Cosolvency Studies : Blend solvents (e.g., DMSO:PBS 1:4) to enhance solubility. Monitor via nephelometry .

- pH-Solubility Profile : Adjust pH (2–12) and measure solubility via shake-flask method. Plot logS vs. pH to identify ionizable groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.